(S)-2-Amino-N-[4-(isopropyl-methyl-amino)-cyclohexyl]-propionamide
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Overview
Description
(S)-2-Amino-N-[4-(isopropyl-methyl-amino)-cyclohexyl]-propionamide is a chiral compound with potential applications in various fields such as medicinal chemistry and pharmacology. The compound features a cyclohexyl ring substituted with an isopropyl-methyl-amino group and an amino-propionamide moiety, which contribute to its unique chemical properties and biological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (S)-2-Amino-N-[4-(isopropyl-methyl-amino)-cyclohexyl]-propionamide typically involves the following steps:
Formation of the cyclohexyl intermediate: The cyclohexyl ring is functionalized with an isopropyl-methyl-amino group through a nucleophilic substitution reaction.
Introduction of the propionamide group: The amino-propionamide moiety is introduced via an amide coupling reaction, often using reagents such as carbodiimides or coupling agents like N,N’-dicyclohexylcarbodiimide (DCC) and 1-hydroxybenzotriazole (HOBt).
Chiral resolution: The final step involves the resolution of the racemic mixture to obtain the (S)-enantiomer, which can be achieved through chiral chromatography or the use of chiral auxiliaries.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This includes the use of continuous flow reactors and automated systems for precise control of reaction parameters.
Chemical Reactions Analysis
Types of Reactions
(S)-2-Amino-N-[4-(isopropyl-methyl-amino)-cyclohexyl]-propionamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4), resulting in the formation of reduced amine derivatives.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents under acidic or basic conditions.
Reduction: Lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation.
Substitution: Nucleophiles such as alkyl halides, acyl chlorides, and other electrophilic reagents.
Major Products
The major products formed from these reactions include various oxidized, reduced, and substituted derivatives of this compound, each with distinct chemical and biological properties.
Scientific Research Applications
(S)-2-Amino-N-[4-(isopropyl-methyl-amino)-cyclohexyl]-propionamide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of complex organic molecules and as a chiral auxiliary in asymmetric synthesis.
Biology: Investigated for its potential as a biochemical probe to study enzyme-substrate interactions and protein-ligand binding.
Medicine: Explored for its therapeutic potential in treating various diseases, including neurological disorders and cancer.
Industry: Utilized in the development of novel materials and as a catalyst in chemical reactions.
Mechanism of Action
The mechanism of action of (S)-2-Amino-N-[4-(isopropyl-methyl-amino)-cyclohexyl]-propionamide involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can modulate the activity of these targets by binding to their active sites or allosteric sites, leading to changes in their function and downstream signaling pathways. This modulation can result in various biological effects, including inhibition of enzyme activity, alteration of receptor signaling, and modulation of cellular processes.
Comparison with Similar Compounds
Similar Compounds
®-2-Amino-N-[4-(isopropyl-methyl-amino)-cyclohexyl]-propionamide: The enantiomer of the compound with different stereochemistry.
N-(4-(Isopropyl-methyl-amino)-cyclohexyl)-propionamide: A similar compound lacking the amino group at the 2-position.
2-Amino-N-(cyclohexyl)-propionamide: A compound with a cyclohexyl ring but without the isopropyl-methyl-amino substitution.
Uniqueness
(S)-2-Amino-N-[4-(isopropyl-methyl-amino)-cyclohexyl]-propionamide is unique due to its specific stereochemistry and the presence of both the isopropyl-methyl-amino and amino-propionamide groups. This combination of structural features imparts distinct chemical and biological properties, making it a valuable compound for various applications in research and industry.
Properties
IUPAC Name |
(2S)-2-amino-N-[4-[methyl(propan-2-yl)amino]cyclohexyl]propanamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H27N3O/c1-9(2)16(4)12-7-5-11(6-8-12)15-13(17)10(3)14/h9-12H,5-8,14H2,1-4H3,(H,15,17)/t10-,11?,12?/m0/s1 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NNXHCQLIIHFSJI-UNXYVOJBSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)N(C)C1CCC(CC1)NC(=O)C(C)N |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H](C(=O)NC1CCC(CC1)N(C)C(C)C)N |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H27N3O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
241.37 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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